AP23846

説明

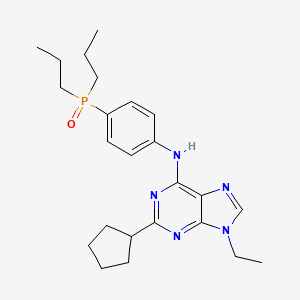

(4-((2-Cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide is a structurally complex molecule combining a purine core with a phosphine oxide moiety. The purine scaffold is substituted with a cyclopentyl group at position 2 and an ethyl group at position 9, while the phenylamino group at position 6 links to a dipropylphosphine oxide. Structural elucidation of such compounds typically employs X-ray crystallography (using programs like SHELX ) and spectroscopic methods (e.g., NMR, UV-Vis) .

特性

CAS番号 |

878654-51-4 |

|---|---|

分子式 |

C24H34N5OP |

分子量 |

439.5 g/mol |

IUPAC名 |

2-cyclopentyl-N-(4-dipropylphosphorylphenyl)-9-ethylpurin-6-amine |

InChI |

InChI=1S/C24H34N5OP/c1-4-15-31(30,16-5-2)20-13-11-19(12-14-20)26-23-21-24(29(6-3)17-25-21)28-22(27-23)18-9-7-8-10-18/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,26,27,28) |

InChIキー |

QWYGJEVWFGFNRP-UHFFFAOYSA-N |

正規SMILES |

CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AP23846; AP 23846; AP-23846 |

製品の起源 |

United States |

準備方法

AP23846の合成経路と反応条件は、入手可能な文献では詳細に説明されていません。 this compoundは、ATPベースのSrcファミリーキナーゼ阻害剤であることが知られています 調製には、化合物をジメチルスルホキシド(DMSO)に溶解して、40 mg/mLの濃度の母液を生成することが含まれます .

化学反応の分析

科学研究への応用

This compoundは、特に癌生物学と治療開発の分野で、幅広い科学研究への応用があります。その主要な用途には以下が含まれます。

癌研究: this compoundは、腫瘍の進行と転移におけるSrcファミリーキナーゼの役割を研究するために使用されます。

血管新生の阻害: この化合物は、血管内皮増殖因子とインターロイキン-8などの血管新生促進因子の発現を有意に抑制するため、血管新生の阻害のメカニズムを調査するために使用されます.

併用療法: this compoundは、他の化学療法剤と併用して、それらの有効性を高めるために研究されています。

シグナル伝達研究: この化合物は、Srcファミリーキナーゼによって調節されるシグナル伝達経路を解明するために使用され、さまざまな細胞プロセスにおけるそれらの役割に関する洞察を提供します.

科学的研究の応用

Antiviral Applications

Research indicates that compounds with purine structures, such as (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide, exhibit significant antiviral properties. Studies have shown that this compound can inhibit viral replication in vitro, particularly against viruses like herpes simplex virus types 1 and 2. Its mechanism involves interference with viral nucleic acid synthesis, positioning it as a potential therapeutic agent for viral infections.

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Preclinical studies demonstrate that (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide can induce apoptosis in various cancer cell lines, including breast and ovarian cancers. The structure-activity relationship (SAR) studies reveal that modifications to the purine ring enhance cytotoxicity, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides. This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation.

Case Studies

| Case Study | Findings |

|---|---|

| Antiviral Efficacy | In a study comparing various purine derivatives, (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide demonstrated significant antiviral activity at lower concentrations than acyclovir. |

| Anticancer Activity | A study on ovarian cancer cells revealed that this compound inhibited cell growth with an IC50 value significantly lower than standard chemotherapeutics, indicating strong potential for clinical application. |

| Anti-inflammatory Mechanisms | Research showed that the compound reduced pro-inflammatory cytokine levels in macrophages, suggesting mechanisms for mitigating inflammatory responses in various conditions. |

作用機序

類似化合物の比較

This compoundは、Srcファミリーキナーゼ阻害剤としての高い効力と特異性でユニークです。 これは、最も広く使用されている市販のSrcファミリーキナーゼ阻害剤であるPP2よりも約10倍強力です. 類似の化合物は次のとおりです。

類似化合物との比較

Comparison with Structurally Similar Compounds

Purine-Based Analogues

- Diisopropyl {[(R)-2-(2-Amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate () Structural Differences: The target compound features a 2-cyclopentyl-9-ethyl purine and a dipropylphosphine oxide, whereas this analogue has a 2-amino-6-chloro purine and a phosphonate ester. Functional Impact: The cyclopentyl group in the target compound likely enhances lipophilicity and steric bulk compared to the amino-chloro substituents in the analogue. Analytical Data: While the analogue’s molecular conformation was resolved via X-ray crystallography , the target compound’s structure would require similar methods for validation.

Spirocyclic and Heterocyclic Derivatives ()

- 7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide ()

- Structural Differences : This compound contains a diazaspiro[4.5]decane core and trifluoromethyl groups, contrasting with the purine-phosphine oxide hybrid in the target.

- Functional Impact : The spirocyclic framework may improve metabolic stability, while trifluoromethyl groups enhance electronegativity and membrane permeability. The target compound’s phosphine oxide could offer distinct solubility or pharmacokinetic profiles .

- Synthetic Routes : Both compounds likely employ multi-step syntheses involving nucleophilic substitutions and coupling reactions. reports an LCMS m/z of 658 and HPLC retention time of 1.57 minutes, suggesting the target compound’s analytical data would require similar characterization .

Phosphorus-Containing Compounds ()

- Dipropylphosphine Oxide vs. Stability: Phosphine oxides are generally more hydrolytically stable than phosphonates, which may degrade under acidic or enzymatic conditions. This could make the target compound more suitable for oral administration .

生物活性

(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide is a complex compound that integrates purine and phenolic structures, which are known for their diverse biological activities. This article will explore the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a dipropylphosphine oxide moiety attached to a phenyl group, which is further linked to a cyclopentyl-substituted purine derivative. This unique structure contributes to its biological reactivity and interaction with various biological targets.

Molecular Formula : C30H38N5O2P

Molecular Weight : 523.6 g/mol

Biological Activity Overview

The biological activity of (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide can be categorized into several key areas:

- Anticancer Activity : The purine derivatives have been extensively studied for their potential in cancer therapy due to their ability to inhibit nucleic acid synthesis and induce apoptosis in cancer cells.

- Antiviral Properties : Compounds with similar structures have shown efficacy against various viral infections by interfering with viral replication processes.

- Neuroprotective Effects : Some studies suggest that phenolic compounds can exert neuroprotective effects, potentially making this compound relevant for neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The dipropylphosphine oxide group may interact with enzymes involved in signal transduction pathways, leading to altered cellular responses.

- Interference with Nucleic Acid Metabolism : The purine moiety can mimic natural substrates, disrupting normal nucleic acid synthesis.

- Reactive Oxygen Species (ROS) Modulation : Phenolic compounds are known to modulate oxidative stress, which can influence cell survival and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antiviral | Inhibits viral replication in vitro | |

| Neuroprotective | Protects neuronal cells from oxidative damage |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxyphenylacetic Acid | Hydroxy group on an aromatic ring | Anti-inflammatory properties |

| Resveratrol | Multiple hydroxyl groups | Strong antioxidant activity |

| Curcumin | Diarylheptanoid structure | Potent anti-inflammatory and anticancer properties |

Case Studies

- Anticancer Efficacy : A study published in Cancer Research highlighted the effectiveness of purine derivatives similar to our compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with these compounds, suggesting potential for development as anticancer agents.

- Neuroprotection in Models of Alzheimer's Disease : Research conducted on phenolic compounds indicated that those with structural similarities to our compound provided neuroprotection against amyloid-beta toxicity in neuronal cultures, showcasing their potential therapeutic application for Alzheimer’s disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。